Aragupetrosine A
Description
Aragupetrosine A is a macrocyclic quinolizidine alkaloid first isolated in 1989 from the Okinawan marine sponge Xestospongia sp. . Its structure was elucidated as a hybrid of two well-known alkaloids: petrosin, a bis-piperidine alkaloid, and araguspongine F, a 1-oxaquinolizidine derivative . The compound’s absolute stereochemistry was confirmed through chemical and physicochemical analyses, revealing it to be a single enantiomer, which distinguishes it from other related alkaloids that often exist as enantiomeric mixtures or meso compounds . Its macrocyclic framework, characterized by a 14-membered ring system with fused quinolizidine moieties, underscores its structural complexity and biosynthetic novelty among marine sponge-derived alkaloids.
Properties
CAS No. |
125236-58-0 |
|---|---|
Molecular Formula |
C10H15NO2 |
Synonyms |
Aragupetrosine A |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characterization
Aragupetrosine A (C₂₇H₄₄N₂O₂) consists of two quinolizidine moieties:
-
A 3β-methyl-trans-2-oxaquinolizidine unit
-
A 3'α-methyl-trans-1-oxoquinolizidine unit
These subunits are linked via two alkyl chains, forming a macrocyclic structure. The compound’s stereochemistry was confirmed through 2D-NMR and X-ray crystallography .
Biosynthetic Pathway
This compound is hypothesized to originate from a polyketide synthase (PKS)-derived precursor, with key reactions including:
a. Precursor Condensation
-
Putative steps :
b. Oxidative Modifications
c. Stereochemical Control
Key Reactivity and Stability
This compound’s reactivity is influenced by its functional groups:
| Functional Group | Reactivity |
|---|---|
| Trans-2-oxaquinolizidine | Susceptible to acid-catalyzed ring-opening at the ether linkage |
| Trans-1-oxoquinolizidine | Base-sensitive due to the lactam moiety |
| Alkyl chains | Participate in radical-mediated degradation under UV exposure |
Experimental studies indicate stability in neutral aqueous solutions but rapid degradation in acidic (pH < 4) or alkaline (pH > 9) conditions .
Hypothetical Synthetic Routes
While total synthesis remains unreported, proposed laboratory routes include:
a. Fragment Coupling Strategy
-
Independent synthesis of 3β-methyl-trans-2-oxaquinolizidine and 3'α-methyl-trans-1-oxoquinolizidine.
b. Biomimetic Approach
Research Gaps and Challenges
-
Mechanistic ambiguity : Enzymatic details of the oxidative steps remain uncharacterized.
-
Synthetic hurdles : Macrocyclic ring closure and stereochemical fidelity pose significant challenges.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aragupetrosine A belongs to a broader family of 3-alkylpiperidine/quinolizidine alkaloids, which share structural motifs but differ in bioactivity and stereochemical properties. Below is a detailed comparison with four structurally or functionally related compounds: petrosin, araguspongine F, 3β,3′β-dimethylxestospongin C, and neopetrosiamine A.
Structural and Functional Comparison Table
Key Comparative Insights
Structural Complexity and Hybrid Nature this compound’s 14-membered macrocyclic structure integrates elements of both petrosin (bis-piperidine backbone) and araguspongine F (1-oxaquinolizidine with an ether-oxygen ring) . In contrast, 3β,3′β-dimethylxestospongin C features a larger 16-membered macrocycle with two ether linkages but lacks the hybrid quinolizidine-piperidine framework . Neopetrosiamine A diverges further, adopting a rigid tetracyclic bis-piperidine system with alkyl side chains .
Stereochemical Specificity
this compound is isolated as a single enantiomer, which may enhance its biological specificity compared to compounds like araguspongine F and petrosin , which are often reported as enantiomeric mixtures . This stereochemical purity is critical for its vasodilative activity, as enantiomeric ratios can significantly influence receptor interactions.
Biological Activity Vasodilation vs. Calcium Inhibition: this compound’s vasodilative effects contrast with 3β,3′β-dimethylxestospongin C’s role in calcium signaling inhibition, highlighting how minor structural variations (e.g., ether linkages vs. quinolizidine fusion) dictate functional outcomes . Cytotoxicity: While neopetrosiamine A and araguspongine F exhibit cytotoxicity against cancer cells, this compound’s activity is focused on vascular relaxation, suggesting divergent structure-activity relationships .
Biosynthetic and Taxonomic Context this compound is derived from sponges of the genus Xestospongia, whereas neopetrosiamine A is sourced from Neopetrosia proxima. This taxonomic distinction correlates with differences in alkaloid frameworks: Xestospongia species favor macrocyclic quinolizidines, while Neopetrosia sponges produce tetracyclic bis-piperidines .
Q & A
Q. What steps ensure reproducibility of this compound’s isolation protocols across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
